molecular formula C9H17N5 B13740004 1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)- CAS No. 4150-61-2

1,3,5-Triazine-2,4-diamine, N,N'-bis(1-methylethyl)-

Cat. No.: B13740004
CAS No.: 4150-61-2
M. Wt: 195.27 g/mol
InChI Key: JAKGSRMGAOOKEU-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- is a synthetic compound belonging to the triazine family. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. Its unique structure and properties make it a valuable chemical for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as acetone or ethanol. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by isopropylamine groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine structure.

    Simazine: Another herbicide with comparable properties.

    Propazine: Shares structural similarities and is used in agricultural applications.

Uniqueness

1,3,5-Triazine-2,4-diamine, N,N’-bis(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in both research and industry.

Properties

CAS No.

4150-61-2

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H17N5/c1-6(2)12-8-10-5-11-9(14-8)13-7(3)4/h5-7H,1-4H3,(H2,10,11,12,13,14)

InChI Key

JAKGSRMGAOOKEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC=N1)NC(C)C

Origin of Product

United States

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